![molecular formula C8H5Cl2N5S B12927578 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-42-6](/img/structure/B12927578.png)
5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
Description
Historical Development of Pyridazine-Based Compounds
Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, was first synthesized by Emil Fischer in 1886 during his investigations into the Fischer indole reaction. Early applications focused on its role as a pharmacophore in herbicides such as credazine and pharmaceuticals like hydralazine, an antihypertensive agent. The 20th century saw advances in pyridazine functionalization, particularly through condensations of 1,4-diketones with hydrazines. Modern innovations, such as the Diaza-Wittig reaction, have enabled the synthesis of fused pyridazine derivatives with tailored substituents, expanding their utility in medicinal and materials chemistry.
Significance of Sulfanyl-Substituted Heterocyclic Systems
Sulfanyl (-S-) groups in heterocycles enhance molecular polarity, enabling π-π stacking interactions and hydrogen bonding with biological targets. For example, thioether-containing pyridazines exhibit improved binding affinities in enzyme inhibition assays compared to their oxygenated analogs. The sulfanyl bridge in 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine introduces conformational rigidity while facilitating electron delocalization across the dual pyridazine rings, a feature critical for modulating electronic properties in optoelectronic applications.
Structural Uniqueness of this compound
This compound (C~8~H~5~Cl~2~N~5~S, MW 274.13 g/mol) features two pyridazine rings connected via a sulfanyl group. Key structural attributes include:
Feature | Position 1 (Pyridazine) | Position 2 (Pyridazine) |
---|---|---|
Chlorine Substitution | 3,6-positions | None |
Functional Groups | Sulfanyl bridge | 4-Amino group |
The 3,6-dichloro substitution on the first ring induces electron-withdrawing effects, polarizing the ring system and enhancing electrophilic reactivity. The 4-amino group on the second ring provides a nucleophilic site for further derivatization, making this compound a versatile intermediate.
Research Objectives and Knowledge Gaps
Current research priorities include:
- Synthetic Optimization : Developing regioselective methods to install the sulfanyl bridge without side reactions.
- Biological Evaluation : Investigating potential as an autotaxin inhibitor, given structural similarities to patented pyridazine-based inhibitors.
- Electronic Properties : Characterizing charge transport behavior for semiconductor applications, leveraging insights from pyrrolopyridazine fluorescence studies. Critical gaps persist in understanding the compound’s stability under physiological conditions and its comparative reactivity with mono-halogenated analogs.
Properties
CAS No. |
55271-42-6 |
---|---|
Molecular Formula |
C8H5Cl2N5S |
Molecular Weight |
274.13 g/mol |
IUPAC Name |
5-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-7-1-5(8(10)15-14-7)16-6-3-13-12-2-4(6)11/h1-3H,(H2,11,13) |
InChI Key |
MSJPSIPIARLYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)SC2=CN=NC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and 4-aminopyridazine as the primary starting materials.
Formation of Intermediate: 3,6-dichloropyridazine is reacted with a thiol reagent under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminopyridazine in the presence of a suitable catalyst to form the final product, 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfur atom can undergo oxidation or reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives or other reduced forms.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK4 has been linked to the treatment of various cancers, including breast cancer and melanoma. A patent describes the use of pyridazine derivatives for treating CDK4-mediated disorders, suggesting potential therapeutic applications for this compound in oncology .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against phytopathogenic microorganisms, which are responsible for significant agricultural losses. The ability to control these pathogens could enhance crop yields and reduce reliance on traditional pesticides. Patents have been filed detailing the use of similar compounds for controlling these microorganisms, highlighting their potential role in sustainable agriculture .
Fungicide Development
The structural characteristics of this compound make it a candidate for developing new fungicides. Its efficacy against specific fungal strains suggests that it could be integrated into crop protection strategies to combat fungal diseases effectively.
Herbicide Potential
Given its chemical structure, there is potential for this compound to be explored as a herbicide. The ability to selectively target certain plant species without affecting crops could lead to innovative weed management solutions.
Case Study: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a related pyridazine compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . This case underscores the importance of further investigating this compound's potential in cancer therapy.
Case Study: Agricultural Efficacy
In agricultural trials, derivatives of this compound were tested for their effectiveness against common plant pathogens like Fusarium spp. Results indicated a reduction in disease incidence compared to untreated controls, suggesting its viability as a new agrochemical .
Summary of Findings
Application Area | Potential Benefits | Research Findings |
---|---|---|
Medicinal Chemistry | Anticancer activity | Inhibits CDK4; induces apoptosis in cancer cells |
Agricultural Science | Control of phytopathogenic microorganisms | Effective against fungal pathogens in crop trials |
Agricultural Science | Potential herbicide development | Selective targeting of weeds without harming crops |
Mechanism of Action
The mechanism of action of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other sulfanyl-bridged heterocycles, differing primarily in core ring systems and substituents. Key analogues include:
Key Observations :
- Core Rings : The pyridazine core in the target compound distinguishes it from triazole (e.g., compound 9) or thiadiazole (e.g., ) derivatives. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to more aromatic systems like thiadiazole .
- Substituent Effects: Chlorine atoms in the target compound likely increase electrophilicity, similar to iodo and bromo substituents in and .
Physical and Spectroscopic Properties
While direct data for the target compound are unavailable, sulfanyl-linked heterocycles in the evidence exhibit consistent trends:
Analysis :
- The target’s molecular weight (~297 g/mol) is lower than oxadiazole-thiazol hybrids (e.g., 375 g/mol in ), reflecting its simpler structure .
- Melting points for sulfanyl heterocycles typically range between 130–200°C, influenced by hydrogen bonding and π-stacking .
Implications :
- The target’s amine group may enhance interactions with enzymes like α-glucosidase, analogous to compound 8q .
Biological Activity
5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyridazine core with a dichloropyridazine moiety and a sulfanyl group, which may contribute to its biological activity. The molecular formula is , and its structural representation is pivotal in understanding its interactions at the molecular level.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antitumor Activity : Studies have shown that pyridazine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of halogen atoms (like chlorine) in the structure enhances this activity .
- Anti-inflammatory Effects : Pyridazine derivatives have been investigated for their ability to suppress glial activation in neuroinflammatory conditions. This suggests potential applications in treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity | Cell Line/Organism | IC50 (μM) | Notes |
---|---|---|---|
Antitumor | A549 | 2.12 | High activity in 2D assays |
Antitumor | HCC827 | 5.13 | Moderate activity; requires further optimization |
Antimicrobial | Staphylococcus aureus | N/A | Effective against gram-positive bacteria |
Anti-inflammatory | Glial cells | N/A | Inhibits IL-1 beta production |
Case Studies
- Antitumor Efficacy : In a study evaluating several pyridazine derivatives, this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 2.12 μM. The compound's effectiveness was notably higher in 2D culture systems compared to 3D models, indicating the importance of the microenvironment in drug efficacy .
- Neuroinflammation : Another investigation highlighted the compound's potential in mitigating glial activation in neurodegenerative disease models. The derivative selectively inhibited pro-inflammatory cytokines without compromising beneficial glial functions, suggesting a dual role in therapeutic applications .
Research Findings
The biological evaluation of this compound has shown promising results across various studies:
- Cytotoxicity Assays : Compounds similar to this compound were tested against multiple cancer cell lines using MTS assays to determine their IC50 values. The results indicated a range of activities depending on the specific structural modifications made to the pyridazine core .
- Binding Studies : Some studies explored how these compounds interact with DNA, revealing that they predominantly bind within the minor groove of AT-rich regions, which is critical for their antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.